Grazoprevir

Description

This compound is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as this compound. This compound is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS3, NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage this compound is still effective against HCV particularly when paired with [DB11574]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend this compound as first line therapy in combination with [DB11574] for genotypes 1a, 1b, and 4 of Hepatitis C. This compound and [DB11574] are used with or without [DB00811] with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. this compound is available as a fixed dose combination product with [DB11574] (tradename Zepatier) used for the treatment of chronic Hepatitis C. Approved in January 2016 by the FDA, Zepatier is indicated for the treatment of HCV genotypes 1 and 4 with or without [DB00811] depending on the the presence of resistance associated amino acid substitutions in the NS5A protein and previous treatment failure with [DB00811], [DB00008], [DB00022], or other NS3/4A inhibitors like [DB08873], [DB06290], or [DB05521]. When combined together, this compound and [DB11574] as the combination product Zepatier have been shown to achieve a SVR between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment. It can be used in patients with compensated cirrhosis, human immunodeficiency virus co-infection, or severe kidney disease.

This compound anhydrous is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of this compound anhydrous is as a HCV NS3/4A Protease Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Cytochrome P450 3A Inhibitor.

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and is indicated for viral disease and chronic hepatitis c virus infection and has 1 investigational indication.

has antiviral activity; component of Zepatie

Properties

IUPAC Name |

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMNJSNZOWALQB-NCQNOWPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159234 | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350514-68-9 | |

| Record name | MK 5172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grazoprevir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grazoprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAZOPREVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Structural Analysis of Grazoprevir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural analysis of Grazoprevir, a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug discovery and development.

Synthesis of this compound

An efficient synthesis of this compound has been developed, commencing from four readily accessible building blocks. The overall process achieves a remarkable 51% yield and a purity exceeding 99.9%.[1][2] The synthetic strategy hinges on key transformations, including an SNAr displacement to form the ether linkage, amide bond formations, a Sonogashira coupling to construct the macrocyclic precursor, and a final macrolactamization to furnish the 18-membered ring system.[1][3]

Key Synthetic Steps

The synthesis of this compound can be broadly categorized into the following key stages:

-

Formation of the Quinoxaline-Proline Ether Linkage: The synthesis initiates with the nucleophilic aromatic substitution (SNAr) reaction between a chloroquinoxaline derivative and N-Boc-hydroxyproline ester to establish the crucial ether bond.[3]

-

Amide Couplings: Subsequent amide bond formations are employed to introduce the other key building blocks.

-

Sonogashira Coupling: A palladium-copper catalyzed Sonogashira coupling reaction is utilized to connect the alkyne-containing fragment with the quinoxaline core, setting the stage for macrocyclization.[1]

-

Macrolactamization: The final key step involves an intramolecular amide bond formation to close the 18-membered macrocycle, yielding this compound.[3]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are often found in the supporting information of peer-reviewed publications. The following is a summarized protocol based on available literature.

General Procedure:

The synthesis begins with the coupling of the four main building blocks. The ether linkage between the hydroxyproline moiety and the quinoxaline core is established via an SNAr displacement. This is followed by a series of amide couplings to append the remaining fragments. The macrocyclic ring is constructed using a Sonogashira coupling to introduce an alkyne, followed by a macrolactamization step. The final product is purified by chromatography to achieve high purity. For specific reaction conditions, including stoichiometries, solvents, temperatures, and reaction times, it is recommended to consult the supporting information of the primary literature.[2]

Synthetic Pathway Diagram

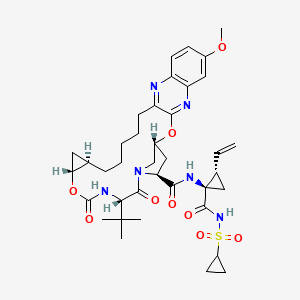

Caption: Synthetic pathway of this compound.

Structural Analysis of this compound

The structural elucidation and analysis of this compound have been conducted using a combination of crystallographic, spectroscopic, and chromatographic techniques. These methods confirm the molecular structure and provide insights into its conformation and interactions with its biological target.

X-ray Crystallography

The three-dimensional structure of this compound in complex with the HCV NS3/4A protease has been determined by X-ray crystallography. The crystal structure reveals the binding mode of this compound within the active site of the enzyme, providing a molecular basis for its potent inhibitory activity.

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |

| 3SUD | 1.96 | 0.184 | 0.237 |

Data obtained from the RCSB Protein Data Bank.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies are essential for the structural confirmation of this compound in solution. While specific peak assignments for this compound are not readily available in a consolidated public source, they can be determined through a combination of 1D and 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways useful for structural elucidation and metabolite identification.

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| ESI-QTOF-MS/MS | Positive | [M+H]+ | Further fragmentation data can be obtained from specialized studies.[5] |

Chromatographic Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC methods have been developed and validated for the quantification of this compound in bulk drug and pharmaceutical formulations. These methods are crucial for quality control and stability testing.

| Parameter | Value | Reference |

| Retention Time (min) | 2.100 | [4] |

| Limit of Detection (LOD) (µg/ml) | 0.53 | [6] |

| Limit of Quantification (LOQ) (µg/ml) | 1.633 | [6] |

| % Recovery | 99.34% | [4] |

Structural Analysis Workflow

References

- 1. pnas.org [pnas.org]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Control of innate immune signaling and membrane targeting by the Hepatitis C virus NS3/4A protease are governed by the NS3 helix α0. [scholars.duke.edu]

- 4. rcsb.org [rcsb.org]

- 5. Simultaneous determination of elbasvir and this compound in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Grazoprevir's In-Vitro Efficacy Across Hepatitis C Virus Genotypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro activity of grazoprevir, a potent second-generation NS3/4A protease inhibitor, against a spectrum of Hepatitis C Virus (HCV) genotypes. The data presented herein, derived from enzymatic and cell-based replicon assays, offer critical insights into the drug's potency and resistance profile, informing its clinical application and future antiviral research.

Mechanism of Action

This compound is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1][2] By inhibiting this protease, this compound effectively halts the viral replication cycle.[2] this compound exhibits potent activity against HCV genotypes 1a, 1b, and 4.[2]

Quantitative Analysis of In-Vitro Activity

The antiviral activity of this compound has been quantified using two primary in-vitro methods: NS3/4A protease enzymatic assays and HCV replicon assays. The following tables summarize the key findings from these studies, presenting the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values against various HCV genotypes.

Table 1: this compound IC50 Values from NS3/4A Protease Enzymatic Assays

| HCV Genotype/Subtype | IC50 (nM) | Reference(s) |

| 1a | 0.007 | [2] |

| 1b | 0.004 | [2] |

| 4 | 0.062 | [2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in an enzymatic assay.

Table 2: this compound EC50 Values from HCV Replicon Assays

| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference(s) |

| 1a | H77 | 0.4 ± 0.2 | [3] |

| 1b | Con1 | 0.5 ± 0.3 | [3] |

| 2a | JFH1 | 2.3 ± 1.2 | [3] |

| 2b | JFH1 chimera | 3.7 ± 1.1 | [3] |

| 3a | S52 | Less potent | [1][4] |

| 4a | ED43 | 0.7 | [5] |

| 4 (clinical isolates) | Chimeric replicons | 0.2 (median) | [5] |

| 5 | - | - | |

| 6 | - | - |

EC50 values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in a cell-based replicon system.

Resistance-Associated Substitutions (RASs)

The emergence of resistance-associated substitutions in the NS3 protease can impact the efficacy of this compound. The following table details the fold-change in EC50 values for specific RASs in the HCV genotype 1a replicon system.

Table 3: Impact of NS3 Resistance-Associated Substitutions on this compound Activity (Genotype 1a)

| NS3 Amino Acid Substitution | Fold Change in EC50 | Reference(s) |

| V36M | No significant change | [1] |

| T54S | No significant change | [1] |

| V55I | No significant change | [1] |

| Y56H | >100 | [1] |

| Q80K | No significant change | [1] |

| V107I | No significant change | [1] |

| S122R | No significant change | [1] |

| R155K | <5 | [1] |

| A156G | <5 | [1] |

| A156T | >100 | [1] |

| D168A | 137 | [5] |

| D168N | <5 | [1] |

| D168V | 47 | [5] |

| I170T | <5 | [1] |

Fold change is calculated relative to the wild-type replicon.

Experimental Protocols

The in-vitro activity of this compound is primarily determined through two key experimental approaches:

HCV NS3/4A Protease Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified HCV NS3/4A protease.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease from different genotypes is purified. A synthetic peptide substrate, often labeled with a fluorophore and a quencher (e.g., in a Fluorescence Resonance Energy Transfer - FRET assay), is used.[6][7][8]

-

Reaction Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the purified NS3/4A protease, the fluorogenic substrate, and varying concentrations of this compound in a suitable buffer.[7]

-

Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic cleavage of the substrate.

-

Detection: The fluorescence signal is measured over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of substrate cleavage is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of this compound to inhibit HCV RNA replication within human liver-derived cells.

General Protocol:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured under standard conditions.

-

Replicon Transfection: The cells are transfected with in vitro-transcribed HCV RNA replicons. These replicons are subgenomic HCV RNAs that can autonomously replicate within the cells and often contain a reporter gene (e.g., luciferase) for easy quantification of replication.[9][10]

-

Drug Treatment: Following transfection, the cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for replicon replication and drug action.

-

Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by directly measuring HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the HCV NS3/4A Protease Enzymatic Assay and the HCV Replicon Assay.

Caption: Workflow for HCV NS3/4A Protease Enzymatic Assay.

References

- 1. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. Development of cell-based assays for in vitro characterization of hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on Grazoprevir resistance-associated substitutions

An In-depth Technical Guide: Initial Studies on Grazoprevir Resistance-Associated Substitutions

Introduction

This compound (GZR) is a second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This viral enzyme is critical for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[2][3] By inhibiting this protease, this compound effectively blocks the viral life cycle.[3] While potent across multiple HCV genotypes, the emergence of resistance-associated substitutions (RASs) in the NS3 protein can impact therapeutic efficacy.[4][5] Understanding the initial findings related to these RASs is crucial for optimizing treatment strategies, managing virologic failure, and guiding the development of future antiviral agents.

This technical guide provides a comprehensive overview of the foundational studies on this compound resistance. It summarizes key quantitative data from in vitro and clinical studies, details the experimental methodologies used to identify and characterize these RASs, and presents visual diagrams of critical pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action and Inhibition by this compound

The HCV NS3/4A serine protease is essential for viral maturation. After the host cell machinery translates the viral RNA into a single polyprotein, NS3/4A performs several cleavages to release individual nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2] this compound is a potent, reversible inhibitor that binds to the active site of the NS3/4A protease, preventing this polyprotein processing and thereby halting viral replication.[5] RASs in the NS3 protein can alter the conformation of the active site, reducing the binding affinity of this compound and diminishing its inhibitory effect.

References

- 1. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

The Synergy of Inhibition: A Technical Guide to Grazoprevir in Hepatitis C Combination Therapy

For Immediate Release

This technical guide provides an in-depth analysis of Grazoprevir, a potent second-generation direct-acting antiviral agent, and its pivotal role in combination therapies for the treatment of chronic Hepatitis C Virus (HCV) infection. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, clinical efficacy, resistance profile, and the experimental underpinnings of this compound-based regimens.

Core Mechanism of Action: Targeting the HCV NS3/4A Protease

This compound is a highly specific and potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3] This viral enzyme is essential for the replication of HCV genotypes 1 and 4.[1][3] The NS3/4A protease is responsible for cleaving the virally encoded polyprotein into mature, functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are critical for establishing the viral replication complex.[1][3][4][5][6]

By binding to the active site of the NS3/4A protease, this compound blocks this crucial proteolytic activity, thereby preventing the formation of the viral replication machinery and effectively halting viral propagation.[2][4][5][7] this compound exhibits picomolar inhibitory concentrations (IC50) against HCV genotypes 1a, 1b, and 4, demonstrating its high potency.[1][3]

Signaling Pathway: HCV Polyprotein Processing and Inhibition by this compound

Caption: Mechanism of this compound in inhibiting HCV replication.

The Power of Combination: this compound and Elbasvir

To enhance efficacy and mitigate the development of resistance, this compound is co-formulated with Elbasvir, an inhibitor of the HCV NS5A protein.[2][7] Elbasvir targets a different essential component of the viral replication complex.[8] This dual-target approach creates a high barrier to resistance, as the virus would need to develop mutations in two separate genes to overcome the effects of both drugs simultaneously.[9] The combination of this compound (100 mg) and Elbasvir (50 mg), marketed as Zepatier, is administered as a once-daily oral tablet.[7][10]

Clinical Efficacy: Sustained Virologic Response (SVR)

The combination of this compound and Elbasvir has demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12), across numerous clinical trials.[10][11] This regimen has proven effective in a wide range of patient populations, including treatment-naïve and treatment-experienced individuals, patients with compensated cirrhosis, and those with severe chronic kidney disease.[10][12][13]

Table 1: SVR12 Rates for this compound/Elbasvir Combination Therapy (12-Week Regimen)

| Patient Population | HCV Genotype | SVR12 Rate (%) | Clinical Trial Reference |

| Treatment-Naïve | 1a | 92% | C-EDGE TN[10] |

| 1b | 99% | C-EDGE TN[10] | |

| 4 | 100% | C-EDGE TN[10] | |

| 6 | 80% | C-EDGE TN[10] | |

| Treatment-Naïve with Cirrhosis | 1, 4, 6 | 97% | C-EDGE TN[10] |

| Treatment-Experienced | 1, 4, 6 | 92-98% | C-EDGE TE[14] |

| Stage 4-5 Chronic Kidney Disease | 1 | 99% | C-SURFER[13] |

| Elderly (≥65 years) | 1, 4 | 95.3% | Pooled Analysis[15] |

Resistance Profile and Management

The development of resistance-associated substitutions (RASs) is a potential challenge for all direct-acting antiviral agents. For this compound, substitutions at amino acid positions 155, 156, or 168 in the NS3 protease are known to confer resistance in vitro.[1][3]

However, clinical studies have shown that the presence of baseline NS3 RASs has a limited impact on the SVR12 rates of the this compound/Elbasvir combination.[16][17] In contrast, baseline NS5A RASs, particularly in patients with HCV genotype 1a, can reduce the efficacy of the 12-week regimen.[16][18]

For patients with genotype 1a infection and baseline NS5A RASs, extending the treatment duration to 16 weeks and adding Ribavirin has been shown to improve SVR rates.[18][19] This highlights the importance of resistance testing in certain patient populations to optimize treatment strategies.[16][20]

Logical Workflow: Clinical Decision-Making with this compound/Elbasvir

Caption: Treatment decision pathway for this compound/Elbasvir therapy.

Experimental Protocols

The development and characterization of this compound have been supported by a range of sophisticated experimental protocols.

HCV NS3/4A Protease Inhibition Assay

This in vitro assay quantifies the inhibitory activity of a compound against the HCV NS3/4A protease.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (e.g., from genotype 1b) is purified. A fluorogenic substrate, such as Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, is used.[21]

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 50 mM HEPES, pH 7.4) containing dithiothreitol (DTT) and a detergent.[21]

-

Inhibition Assessment: The test compound (this compound) is pre-incubated with the enzyme for a defined period (e.g., 240 minutes) to allow for binding.[21]

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The cleavage of the substrate by the protease releases a fluorescent molecule (AMC), and the increase in fluorescence is monitored over time using a microplate reader at specific excitation and emission wavelengths (e.g., 360 nm and 460 nm).[21]

-

Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

HCV Replicon Assay for Antiviral Activity

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV nonstructural genes necessary for replication and a selectable marker (e.g., neomycin resistance).

-

Compound Treatment: The replicon-containing cells are seeded in microplates and treated with serial dilutions of the test compound (this compound).

-

Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the antiviral effect of the compound to manifest.

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method like quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated. Cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.[22]

Resistance-Associated Substitution (RAS) Detection

Identifying RASs is crucial for understanding treatment failure and guiding therapy.

Methodology:

-

Sample Collection: Patient serum or plasma samples are collected before (baseline) or after treatment.

-

RNA Extraction and Amplification: Viral RNA is extracted from the sample. The specific HCV gene of interest (e.g., NS3 or NS5A) is then amplified using reverse transcription polymerase chain reaction (RT-PCR).

-

Sequencing:

-

Sanger Sequencing: This method provides the consensus sequence of the viral population. It can reliably detect RASs that are present in at least 15-20% of the viral quasispecies.[16][23]

-

Next-Generation Sequencing (NGS): Also known as deep sequencing, NGS provides a much more sensitive analysis, capable of detecting minority viral variants that may be present at frequencies as low as 1%.[16][24]

-

-

Sequence Analysis: The obtained nucleotide sequences are compared to a wild-type reference sequence to identify amino acid substitutions known to be associated with drug resistance.

Experimental Workflow: From Patient Sample to Resistance Profile

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 6. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Elbasvir Combination T ... | Article | H1 Connect [archive.connect.h1.co]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound plus elbasvir in treatment-naive and treatment-experienced patients with hepatitis C virus genotype 1 infection and stage 4-5 chronic kidney disease (the C-SURFER study): a combination phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clf1.medpagetoday.com [clf1.medpagetoday.com]

- 15. Efficacy and Safety of Elbasvir/Grazoprevir in Hepatitis C Virus GT1- and GT4-Infected People Aged 65 Years or Older - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hcvguidelines.org [hcvguidelines.org]

- 17. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effectiveness of elbasvir/grazoprevir plus ribavirin for hepatitis C virus genotype 1a infection and baseline NS5A resistance | Annals of Hepatology [elsevier.es]

- 19. Effectiveness of elbasvir/grazoprevir plus ribavirin for hepatitis C virus genotype 1a infection and baseline NS5A resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. diva-portal.org [diva-portal.org]

- 24. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]

Early Synergistic Effects of Grazoprevir in Combination with Other Direct-Acting Antivirals: A Technical Overview

This guide provides an in-depth analysis of the early research into the synergistic and additive effects of Grazoprevir, a second-generation NS3/4A protease inhibitor, when used in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). The focus is on the foundational in vitro and clinical studies that established the efficacy of these combination therapies, particularly with the NS5A inhibitor Elbasvir and the NS5B polymerase inhibitor Sofosbuvir.

Mechanism of Action and Rationale for Combination Therapy

This compound is a potent inhibitor of the HCV NS3/4A protease, an enzyme crucial for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[1][2][3] By blocking this process, this compound halts the viral life cycle. However, monotherapy with DAAs often leads to the rapid selection of resistance-associated variants (RAVs).[4]

The primary rationale for combining this compound with other DAAs is to target multiple, independent steps in the HCV replication cycle. This multi-targeted approach is designed to:

-

Increase the antiviral potency.

-

Broaden the spectrum of activity across different HCV genotypes.

-

Establish a high genetic barrier to the emergence of resistance.[4][5]

Early research primarily focused on combining this compound with NS5A inhibitors like Elbasvir and NS5B polymerase inhibitors like Sofosbuvir. Elbasvir targets the NS5A protein, which is vital for both viral RNA replication and virion assembly, while Sofosbuvir, a nucleotide analog, inhibits the NS5B RNA-dependent RNA polymerase, terminating the elongation of the viral RNA strand.[6][7]

In Vitro Synergy and Resistance Barrier Assessment

Experimental Protocols

HCV Replicon Assay: Early in vitro studies extensively used HCV replicon systems to quantify the antiviral activity of DAAs. These systems consist of cultured human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule capable of autonomous replication.

-

Cell Plating: Huh-7 cells containing an HCV genotype 1a replicon were seeded in 96-well plates.

-

Drug Application: A matrix of serial dilutions of this compound and a partner DAA (e.g., Elbasvir) was added to the cells.

-

Incubation: The plates were incubated for a period, typically 72 hours, to allow for HCV RNA replication.

-

Quantification: HCV RNA levels were quantified using methods like quantitative reverse transcription polymerase chain reaction (qRT-PCR) or a reporter gene (e.g., luciferase) assay.

-

Data Analysis: The concentration of a drug required to inhibit viral replication by 50% or 90% (EC50 or EC90) was calculated. Synergy was assessed using computational software like MacSynergy II, which calculates synergy volumes based on the deviation of the observed combination effect from an expected additive effect.[4][8]

Colony Formation (Resistance Selection) Assay: This assay was used to evaluate the genetic barrier to resistance.

-

Cell Plating: Replicon cells were plated at a high density.

-

Drug Selection: Cells were treated with high concentrations of this compound, Elbasvir, or the combination, typically at multiples of their EC90 values.

-

Incubation: The cells were incubated for several weeks under drug pressure.

-

Colony Counting: Only cells with resistance mutations that allow them to replicate in the presence of the drug(s) will survive and form colonies. These colonies were then stained and counted.

-

Sequencing: RNA from the resistant colonies was sequenced to identify the specific resistance-associated variants (RAVs).[4][5]

Data Presentation: In Vitro Potency and Synergy

Studies demonstrated that this compound and Elbasvir were independently highly potent against wild-type HCV genotype 1a replicons.[4][5] When combined, they exhibited an additive to synergistic effect on the inhibition of HCV RNA replication.[5][8] Crucially, no cross-resistance was observed; this compound remained fully active against replicons with Elbasvir-resistant NS5A RAVs, and vice versa.[5]

| Drug | Target | HCV Genotype | EC50 (nM) | EC90 (nM) | Source |

| This compound | NS3/4A | 1a | 0.4 | 0.9 - 1.5 | [4][5] |

| Elbasvir | NS5A | 1a | 0.004 | 0.006 | [4][5] |

| Combination | HCV Genotype | Interaction Analysis | Result | Source |

| This compound + Elbasvir | 1a | MacSynergy II | Additive to minor synergy | [4][8] |

The combination of this compound and Elbasvir presented a high barrier to resistance. While resistant colonies emerged when either drug was used alone, even at 100-fold multiples of their EC90, the combination suppressed the emergence of resistant colonies at just a 10-fold multiple of their respective EC90 values.[4][5]

Clinical Synergy: Efficacy in Human Trials

The synergistic and additive effects observed in vitro translated to high efficacy rates in clinical trials. The combination of this compound (100 mg) and Elbasvir (50 mg) in a fixed-dose combination tablet (Zepatier®) became a cornerstone of early interferon-free HCV therapy.

Experimental Protocols: Clinical Trial Design

Clinical studies were typically Phase 2 or 3, multicenter, randomized trials. A common design was:

-

Patient Screening & Enrollment: Patients with chronic HCV (specific genotypes), with or without cirrhosis, and either treatment-naïve or treatment-experienced were enrolled. Key baseline characteristics, including viral load and the presence of RAVs, were documented.

-

Randomization: Patients were randomly assigned to different treatment arms, such as immediate treatment with this compound/Elbasvir or a deferred treatment (placebo) group.[9][10]

-

Treatment: Patients received a once-daily oral regimen, for example, this compound 100 mg / Elbasvir 50 mg, for a fixed duration (e.g., 12 weeks).[9] Some trials explored different durations or the addition of ribavirin.[11]

-

Monitoring: Patients were monitored for safety (adverse events) and efficacy (HCV RNA levels) throughout the treatment period.

-

Primary Endpoint Assessment: The primary measure of efficacy was Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as having an undetectable HCV RNA level.[9][12]

Data Presentation: Clinical Efficacy (SVR12)

This compound in Combination with Elbasvir: Clinical trials like C-SURFER and C-WORTHY demonstrated high SVR12 rates for the this compound/Elbasvir combination across various patient populations, including difficult-to-treat groups such as those with cirrhosis, chronic kidney disease, and HIV/HCV co-infection.[9][12]

| Trial / Population | Genotype | Cirrhosis Status | Prior Treatment | Regimen | SVR12 Rate | Source |

| C-WORTHY | 1 | Non-cirrhotic | Naïve | GZR/EBR for 12 weeks | 97% (28/29) | [13] |

| C-WORTHY | 1 | Cirrhotic | Naïve | GZR/EBR for 12 weeks | 90% (28/31) | [13] |

| C-SURFER | 1 | N/A (Stage 4-5 CKD) | Naïve & Experienced | GZR/EBR for 12 weeks | 99% (115/116) | [12] |

| Pivotal Trial | 1a | Both | Naïve | GZR/EBR for 12 weeks | 92% (144/157) | [9] |

| Pivotal Trial | 1b | Both | Naïve | GZR/EBR for 12 weeks | 99% (129/131) | [9] |

| Pivotal Trial | 4 | Both | Naïve | GZR/EBR for 12 weeks | 100% (18/18) | [9] |

This compound in Combination with Sofosbuvir (+/- Elbasvir): To tackle more challenging HCV genotypes, particularly genotype 3, studies like C-SWIFT and C-ISLE evaluated this compound/Elbasvir in combination with Sofosbuvir. This triple-DAA regimen targets three distinct viral proteins, further enhancing potency.

| Trial | Genotype | Cirrhosis Status | Prior Treatment | Regimen | SVR12 Rate | Source |

| C-SWIFT | 3 | Non-cirrhotic | Naïve | GZR/EBR + SOF for 8 weeks | 93% (14/15) | [14][15] |

| C-SWIFT | 3 | Non-cirrhotic | Naïve | GZR/EBR + SOF for 12 weeks | 100% (14/14) | [14][15] |

| C-ISLE | 3 | Cirrhotic | Naïve | GZR/EBR + SOF for 12 weeks | 96% (23/24) | [11][16] |

| C-ISLE | 3 | Cirrhotic | Experienced | GZR/EBR + SOF for 12 weeks | 100% (17/17) | [11][16] |

Conclusion

Early research on this compound combination therapies provided a robust foundation for its clinical use. In vitro studies definitively established an additive to synergistic relationship with the NS5A inhibitor Elbasvir and demonstrated a high genetic barrier to resistance, a critical factor for successful antiviral therapy. These preclinical findings were validated in numerous clinical trials, which showed high rates of sustained virologic response across a spectrum of HCV genotypes and patient populations, including those historically considered difficult to cure. The combination of this compound with other DAA classes, by targeting multiple viral functions simultaneously, exemplified a highly successful strategy in the fight against chronic hepatitis C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Elbasvirthis compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Elbasvir/Grazoprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound/elbasvir combination therapy for HCV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Elbasvir Combination T ... | Article | H1 Connect [archive.connect.h1.co]

- 11. This compound/elbasvir + sofosbuvir highly effective for hard-to-treat genotype 3 hepatitis C patients | aidsmap [aidsmap.com]

- 12. This compound plus elbasvir in treatment-naive and treatment-experienced patients with hepatitis C virus genotype 1 infection and stage 4-5 chronic kidney disease (the C-SURFER study): a combination phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short-duration treatment with elbasvir/grazoprevir and sofosbuvir for hepatitis C: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. natap.org [natap.org]

- 16. Elbasvir/grazoprevir and sofosbuvir for hepatitis C virus genotype 3 infection with compensated cirrhosis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methodology for HCV Replicon Assay using Grazoprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has transformed HCV treatment, achieving sustained virologic response (SVR) rates exceeding 90%.[1][2] Grazoprevir is a potent, second-generation, pan-genotype DAA that targets the HCV NS3/4A protease, an enzyme critical for viral replication.[3][4][5] The HCV replicon system is a foundational tool in the discovery and characterization of DAAs like this compound, providing a safe and efficient cell-based model to quantify antiviral activity.[1][2][6]

This document provides a detailed methodology for utilizing an HCV replicon assay to determine the in-vitro efficacy of this compound.

Mechanism of Action: this compound

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional proteins.[6][7] The HCV NS3/4A serine protease is responsible for cleaving the polyprotein at four specific sites, which is essential for the formation of the viral replication complex.[6] this compound is a highly specific inhibitor of the NS3/4A protease.[4][7][8] By binding to the enzyme's active site, this compound blocks the processing of the viral polyprotein, thereby halting the production of essential viral proteins and inhibiting viral replication.[5][7][9]

Principle of the HCV Replicon Assay

HCV replicon systems are indispensable for studying viral replication and screening antiviral compounds.[2] These systems utilize subgenomic HCV RNA molecules that can replicate autonomously within cultured hepatoma cells, typically Huh-7 cells.[1][10] The replicon RNA contains the HCV non-structural proteins (NS3 to NS5B), which are necessary for replication, but lacks the structural proteins, rendering the system non-infectious.[1][10]

To facilitate quantification, replicons are often engineered to include a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase, neo).[1][2] In a typical assay, cells are transfected with the replicon RNA and then treated with the antiviral compound. The compound's efficacy is determined by measuring the reduction in reporter gene expression or RNA levels compared to untreated controls.

Experimental Protocol: this compound Potency Determination

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line expressing a reporter like luciferase.

1. Materials and Reagents

-

Huh-7 cell line harboring a stable HCV replicon (e.g., Genotype 1a or 1b with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin) for selection

-

Trypsin-EDTA

-

This compound (analytical grade)

-

Dimethyl Sulfoxide (DMSO, cell culture grade)

-

96-well cell culture plates (white, solid-bottom for luminescence)

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

2. Experimental Workflow

3. Detailed Procedure

-

Cell Culture Maintenance:

-

Culture the stable HCV replicon Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 3-4 days, before they reach confluency.

-

-

Assay Procedure:

-

Cell Plating: On the day of the experiment, trypsinize and count the cells. Seed the cells into white, solid-bottom 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of G418-free medium.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).

-

Drug Treatment: After allowing cells to adhere for 18-24 hours, remove the medium and add 100 µL of medium containing the various concentrations of this compound. Include "cells + DMSO" wells as the 0% inhibition control and "cells only" wells as a baseline.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Quantification of HCV Replication (Luciferase Assay):

-

Remove plates from the incubator and allow them to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Alternative Quantification (RT-qPCR):

-

Instead of a luciferase assay, total RNA can be extracted from the cells.

-

Perform a one-step reverse transcription-quantitative PCR (RT-qPCR) using primers and probes specific for a conserved region of the HCV genome (e.g., the 5' non-translated region).[11]

-

Normalize HCV RNA levels to a housekeeping gene (e.g., GAPDH) to account for differences in cell number.

-

4. Data Analysis

-

Average the raw luminescence values for replicate wells.

-

Normalize the data by setting the average of the DMSO-only control wells to 100% replication and the background (media-only wells) to 0%.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter variable slope (sigmoidal dose-response) model using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.[12]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported potency of this compound against various HCV genotypes in both cell-based replicon assays (EC50) and biochemical enzyme assays (IC50).

Table 1: Potency of this compound in Cell-Based HCV Replicon Assays

| HCV Genotype | Replicon Type | EC50 (nM) | Reference |

| 1a | GT1a(H77) | 0.4 | [3][12] |

| 1b | GT1b(Con1) | 0.2 | [3] |

| 2a | Chimeric (JFH-1 backbone) | 1.1 | [3][12] |

| 3a | Full-length GT3a | 8.7 | [3][12] |

| 4a | Chimeric (JFH-1 backbone) | 0.3 | [3] |

| 5a | Chimeric (JFH-1 backbone) | 0.3 | [3] |

| 6a | Chimeric (JFH-1 backbone) | 0.5 | [3] |

EC50 (50% effective concentration) is the concentration of drug required to inhibit HCV RNA replication by 50% in cell culture.

Table 2: Inhibitory Activity of this compound in NS3/4A Enzyme Assays

| HCV Genotype | IC50 (pM) | Reference |

| 1a | 7 | [4][8] |

| 1b | 4 | [4][8] |

| 4a | 62 | [4][8] |

IC50 (50% inhibitory concentration) is the concentration of drug required to inhibit the activity of the isolated NS3/4A protease enzyme by 50%.

The data demonstrates that this compound is a potent inhibitor of HCV replication across multiple genotypes, with activity in the subnanomolar to single-digit nanomolar range in cellular assays.[3] The potent enzymatic inhibition translates well to cell-based antiviral activity.[3]

References

- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 8. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 33257 - Hepatitis C Virus HCV Quantitative NAAT | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 12. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Grazoprevir's Efficacy in Primary Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of Grazoprevir, a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, using primary human hepatocytes. This in vitro model is highly relevant for preclinical drug development due to its physiological similarity to the human liver, the primary site of HCV replication.

Introduction to this compound

This compound is a direct-acting antiviral (DAA) medication employed in combination therapies to treat chronic Hepatitis C. It specifically targets and inhibits the HCV NS3/4A serine protease, an enzyme crucial for the cleavage of the viral polyprotein into mature, functional proteins essential for viral replication. By blocking this process, this compound effectively halts the viral life cycle.

HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A protease is responsible for cleaving the polyprotein at four specific sites to release the nonstructural proteins NS3, NS4A, NS4B, NS5A, and NS5B, which are essential for forming the viral replication complex. This compound acts as a potent inhibitor of this enzymatic activity.

Application Notes and Protocols: Determining the EC50 of Grazoprevir Against HCV Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir is a potent, second-generation, direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) NS3/4A protease.[1] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[1] Determining the half-maximal effective concentration (EC50) of this compound against various HCV genotypes and resistance-associated variants (RAVs) is fundamental for understanding its antiviral activity, predicting clinical efficacy, and monitoring for the emergence of drug resistance.

These application notes provide detailed protocols for determining the EC50 of this compound using a cell-based HCV replicon assay, a widely accepted method for evaluating the potency of HCV inhibitors in a cellular context.[2][3]

Mechanism of Action of this compound

This compound is a highly specific inhibitor of the HCV NS3/4A serine protease.[4][5] The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases into functional structural and non-structural (NS) proteins.[4] The NS3/4A protease is responsible for cleaving multiple sites within the viral polyprotein.[1] By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby halting the production of essential viral proteins and inhibiting viral replication.[4][6]

Data Presentation: EC50 of this compound Against HCV Genotypes and Variants

The following table summarizes the in vitro activity of this compound against various HCV genotypes and common resistance-associated variants (RAVs) in the NS3 protein. Data is compiled from published literature and presented as mean EC50 values.

| HCV Genotype/Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Genotype 1a (Wild-Type) | 0.9 | - | [7][8] |

| Genotype 1b (Wild-Type) | 0.4 | - | [] |

| Genotype 2a | Subnanomolar to single-digit nanomolar | - | [10] |

| Genotype 2b | Subnanomolar to single-digit nanomolar | - | [10] |

| Genotype 3a | Less potent than against GT1 | - | [10] |

| Genotype 4 | Subnanomolar to single-digit nanomolar | - | [10] |

| Genotype 5 | Subnanomolar to single-digit nanomolar | - | [10] |

| Genotype 6 | Subnanomolar to single-digit nanomolar | - | [10] |

| NS3 R155K (GT1a) | 3.3-fold increase | 3.3 | [11] |

| NS3 A156T/V | Confers resistance | - | [12] |

| NS3 D168A/E/V | Confers significant resistance | - | [12] |

| NS3 I170V (GT1a) | 2.6-fold increase | 2.6 | [11] |

Note: EC50 values can vary depending on the specific replicon system and assay conditions used.

Experimental Protocols

Protocol 1: Determination of this compound EC50 using a Stable HCV Replicon Cell Line

This protocol describes the use of a stable Huh-7 cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) for the quantification of viral replication.

Materials:

-

Huh-7 cell line harboring an HCV replicon (e.g., Genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-essential amino acids (NEAA)

-

G418 (Geneticin) for selection

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Culture Maintenance:

-

Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days to maintain sub-confluent cultures.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., a 10-point, 3-fold dilution series starting from 10 nM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Plating:

-

Trypsinize and resuspend the HCV replicon cells in G418-free medium.

-

Adjust the cell density to a predetermined optimal concentration (e.g., 5 x 10^3 cells/well).

-

Seed the cells into a 96-well white, clear-bottom cell culture plate.

-

-

Drug Treatment:

-

After allowing the cells to adhere for 24 hours, carefully remove the medium.

-

Add the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of HCV Replication (Luciferase Assay):

-

After the 72-hour incubation, remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

-

Read the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a background control (cells without replicon, 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in HCV replication is not due to adverse effects on the host cells.

Materials:

-

Huh-7 parental cell line (without replicon)

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Other materials as listed in Protocol 1.

Procedure:

-

Follow steps 1-4 of Protocol 1, using the parental Huh-7 cell line instead of the replicon cells.

-

After the 72-hour incubation with this compound, measure cell viability using a suitable assay according to the manufacturer's protocol.

-

Calculate the 50% cytotoxic concentration (CC50) in the same manner as the EC50.

-

The selectivity index (SI) can be calculated as CC50 / EC50, which provides a measure of the drug's therapeutic window.

Mandatory Visualizations

HCV Polyprotein Processing and Inhibition by this compound

Caption: HCV polyprotein processing by host and viral proteases, and inhibition by this compound.

Experimental Workflow for EC50 Determination

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of cell-based assays for in vitro characterization of hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 5. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Application of Grazoprevir in Studying HCV Protease Function

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Grazoprevir, a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, as a critical tool in virological research and drug development. This document outlines detailed protocols for key experiments, summarizes quantitative data on this compound's activity, and illustrates the signaling pathways affected by the HCV NS3/4A protease.

Introduction

Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a primary target for antiviral therapies. This enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins, a critical step in the viral replication cycle.[1][2] this compound (formerly MK-5172) is a macrocyclic NS3/4A protease inhibitor that demonstrates potent activity against multiple HCV genotypes and variants resistant to first-generation protease inhibitors.[3][4] Its high specificity and potency make it an invaluable tool for elucidating the function of the HCV protease and for the development of novel antiviral agents.

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A protease.[1][5] The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, anchoring the NS3 protease to intracellular membranes and enhancing its enzymatic activity.[6][7] this compound binds to the active site of the NS3 protease, inhibiting its function and thereby preventing the processing of the viral polyprotein.[8] This disruption of the viral life cycle leads to a rapid reduction in HCV RNA levels.[8]

Data Presentation

The following tables summarize the in vitro activity of this compound against various HCV genotypes and common resistance-associated substitutions (RASs).

Table 1: In Vitro Potency of this compound Against Wild-Type HCV Genotypes

| HCV Genotype | Enzymatic Assay (IC50, nM) | Replicon Assay (EC50, nM) | Reference(s) |

| Genotype 1a | 0.01 | 0.4 | [4][9] |

| Genotype 1b | 0.004 - 0.01 | 0.5 | [1][9] |

| Genotype 2a | 0.08 | 2.0 | [9] |

| Genotype 2b | 0.15 | - | [9] |

| Genotype 3a | 0.90 | 1.8 | [9] |

| Genotype 4a | 0.062 | 0.7 | [1][10] |

| Genotype 5a | - | 0.3 | [4] |

| Genotype 6a | - | 0.2 | [4] |

Table 2: Activity of this compound Against Common NS3 Resistance-Associated Substitutions (RASs) in Genotype 1a

| NS3 Substitution | Fold Change in EC50 (vs. Wild-Type) | Reference(s) |

| Q80K | 0.7 | [4] |

| R155K | 0.8 | [4][11] |

| A156T | 2.0 | [4] |

| D168A | 2.3 | [4] |

| D168V | 1.9 | [4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 25 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

-

Add 25 µL of the recombinant HCV NS3/4A protease solution (final concentration ~5-10 nM) to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution (final concentration ~100-200 nM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) kinetically for 30-60 minutes at 30°C.

-

Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase.

-

Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12][13]

Protocol 2: Cell-Based HCV Replicon Assay

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound using a cell-based HCV replicon system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (as a control).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

In a parallel plate, assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay) to determine the cytotoxic concentration (CC50) of the compound.

-

Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2][14]

Protocol 3: HCV Resistance Profiling

This protocol describes the selection and characterization of this compound-resistant HCV replicons.

Procedure:

-

Culture HCV replicon cells in the presence of a low concentration of this compound (e.g., at the EC50 value).

-

Gradually increase the concentration of this compound in the culture medium over several passages to select for resistant cell colonies.

-

Isolate individual resistant colonies and expand them.

-

Extract total RNA from the resistant cell clones.

-

Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.

-

Sequence the amplified PCR products to identify mutations in the NS3/4A gene.

-

Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

-

Perform a transient replicon assay (as described in Protocol 2) with the mutant replicons to confirm their resistance to this compound and determine the fold-change in EC50 compared to the wild-type replicon.[15][16]

Signaling Pathways and Experimental Workflows

The HCV NS3/4A protease not only processes the viral polyprotein but also plays a crucial role in evading the host's innate immune response by cleaving key signaling molecules.

HCV Polyprotein Processing by NS3/4A Protease

The HCV genome is translated into a single large polyprotein that is subsequently cleaved by host and viral proteases to generate functional viral proteins. The NS3/4A protease is responsible for four of these cleavages.

Caption: HCV polyprotein processing by NS3/4A protease and its inhibition by this compound.

Evasion of Innate Immunity by HCV NS3/4A Protease

HCV NS3/4A protease can cleave and inactivate key adaptor proteins in the host's innate immune signaling pathways, such as MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β). This cleavage prevents the induction of type I interferons and other antiviral responses.[1][8][17][18]

Caption: HCV NS3/4A-mediated evasion of innate immunity and its reversal by this compound.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical characterization of this compound's activity against HCV protease.

Caption: Experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound serves as an indispensable research tool for investigating the intricacies of HCV NS3/4A protease function. The protocols and data presented herein provide a framework for utilizing this compound to study enzyme kinetics, viral replication, and the mechanisms of drug resistance. Furthermore, understanding how this compound restores the host's innate immune response by inhibiting NS3/4A-mediated cleavage of MAVS and TRIF opens new avenues for exploring host-virus interactions and developing novel therapeutic strategies against Hepatitis C.

References

- 1. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Activation and evasion of antiviral innate immunity by hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe [frontiersin.org]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. eurogentec.com [eurogentec.com]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. hcvguidelines.org [hcvguidelines.org]

- 16. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Optimizing Grazoprevir Solubility for Cell Culture Experiments: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Grazoprevir for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?